molecular formula C12H9NO3 B011923 6-Cyano-7-hydroxy-4,8-dimethylcoumarin CAS No. 101994-23-4

6-Cyano-7-hydroxy-4,8-dimethylcoumarin

Cat. No.: B011923
CAS No.: 101994-23-4
M. Wt: 215.2 g/mol
InChI Key: XAZQZKKQXOIMAO-UHFFFAOYSA-N
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Description

6-Cyano-7-hydroxy-4,8-dimethylcoumarin is a synthetic coumarin derivative characterized by a cyano (-CN) group at the 6-position, hydroxyl (-OH) at the 7-position, and methyl (-CH₃) groups at the 4- and 8-positions on its aromatic core. This modification likely influences its photophysical properties (e.g., fluorescence quantum yield, absorption/emission wavelengths) and biochemical interactions, such as enzyme inhibition or binding affinity .

The molecular formula of 6-Cyano-7-hydroxy-4,8-dimethylcoumarin can be inferred as C₁₂H₉NO₃ (based on the addition of a cyano group to 7-Hydroxy-4,8-dimethylcoumarin, C₁₁H₁₀O₃ ), yielding an approximate molecular weight of 215.2 g/mol.

Properties

CAS No.

101994-23-4

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

7-hydroxy-4,8-dimethyl-2-oxochromene-6-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-6-3-10(14)16-12-7(2)11(15)8(5-13)4-9(6)12/h3-4,15H,1-2H3

InChI Key

XAZQZKKQXOIMAO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)C#N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)C#N

Other CAS No.

101994-23-4

Synonyms

6-cyano-7-hydroxy-4,8-dimethylcoumarin
CHDMC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyano group in 6-Cyano-7-hydroxy-4,8-dimethylcoumarin is a stronger electron-withdrawing group than the fluorine atoms in 6,8-Difluoro-7-hydroxy-4-methylcoumarin. This increases the compound’s polarity and may redshift its UV-Vis absorption/emission spectra compared to the fluorinated analog . The absence of electron-withdrawing groups in 7-Hydroxy-4,8-dimethylcoumarin results in lower polarity and reduced fluorescence intensity .

Biological Activity: Fluorinated coumarins (e.g., 6,8-Difluoro-7-hydroxy-4-methylcoumarin) exhibit enzyme-inhibiting properties due to fluorine’s ability to form hydrogen bonds with biological targets . The cyano group may offer similar or enhanced interactions, depending on the target’s active site.

Research Findings and Implications

  • Fluorescence Applications: The cyano group’s electron-withdrawing nature may enhance the Stokes shift and photostability of 6-Cyano-7-hydroxy-4,8-dimethylcoumarin compared to its non-cyano analogs, making it a candidate for intracellular imaging .
  • Enzyme Inhibition: Fluorinated coumarins are established inhibitors of kinases and proteases . By analogy, the cyano derivative could target similar pathways but with altered potency due to differences in electronic and steric profiles.

Notes

Direct experimental data on 6-Cyano-7-hydroxy-4,8-dimethylcoumarin is sparse in the provided evidence; properties are inferred from structural analogs .

The National Institute of Standards and Technology (NIST) provides authoritative data on 7-Hydroxy-4,8-dimethylcoumarin, underscoring its utility as a reference compound .

Fluorinated coumarins highlight the importance of halogen substituents in drug design, a principle that may extend to cyano-substituted derivatives .

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